molecular formula C₂₂H₂₁BrCl₂N₄O B1146018 1-(2,4-二氯苯基)-5-(4-溴苯基)-4-甲基-N-(哌啶-1-基)-1H-吡唑-3-甲酰胺 CAS No. 18232-63-5

1-(2,4-二氯苯基)-5-(4-溴苯基)-4-甲基-N-(哌啶-1-基)-1H-吡唑-3-甲酰胺

货号 B1146018
CAS 编号: 18232-63-5
分子量: 508.24
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related biarylpyrazole compounds, including those with structural similarities to our compound of interest, has been demonstrated through various methods. Notably, the synthesis of analogs with a focus on modifications at specific positions on the pyrazole ring has highlighted the critical aspects of structural changes on binding affinity and activity at the cannabinoid CB1 receptor. These studies involve intricate synthetic pathways that include nucleophilic displacement reactions, radiolabeling techniques for PET imaging, and modifications intended to enhance receptor affinity and selectivity (Fan et al., 2006).

Molecular Structure Analysis

Molecular structure analysis, particularly through molecular orbital methods and conformational analyses, has revealed the existence of multiple distinct conformations of biarylpyrazole compounds. These conformations exhibit different energetic stabilities and are pivotal in determining the interaction with the CB1 receptor. Studies utilizing comparative molecular field analysis (CoMFA) have constructed three-dimensional quantitative structure-activity relationship (QSAR) models to further elucidate these interactions (J. Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving biarylpyrazole compounds primarily focus on their binding interactions with the CB1 receptor, elucidating the roles of specific substituents and conformations in antagonist activity. Investigations into the synthesis of long-chain amide analogs of biarylpyrazoles have provided insights into unique binding selectivities and pharmacological activities, shedding light on the molecular basis for their interaction with cannabinoid receptors (Thomas et al., 2005).

Physical Properties Analysis

The physical properties of biarylpyrazole compounds, including solubility, crystalline structure, and thermal stability, are crucial for their pharmacological application. X-ray crystallography and spectroscopic methods have been employed to characterize these compounds, providing detailed insights into their structural attributes. For instance, the crystal structure determination of related compounds has confirmed their regiospecific synthesis and revealed significant details about their molecular conformation and stability (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and the potential for various chemical modifications, are integral to understanding the versatility and applicability of biarylpyrazole compounds as CB1 receptor antagonists. Research into the structure-activity relationships (SAR) of these compounds has highlighted the impact of specific structural modifications on receptor affinity and antagonistic activity. This research underscores the importance of certain moieties and substituents in enhancing the compound's pharmacological efficacy (Lan et al., 1999).

科学研究应用

CB1 受体成像和分析

  1. PET 成像配体:该化合物及其类似物已被合成,可作为脑大麻素受体 (CB1) 的 PET(正电子发射断层扫描)成像配体。与先前用于人体 CB1 发射断层扫描成像的配体相比,它们表现出更高的结合亲和力和更低的亲脂性 (Fan et al., 2006)

  2. 构效关系:已经开展研究来探索吡唑衍生物作为大麻素受体拮抗剂的构效关系。这有助于表征大麻素受体结合位点,并寻找更具选择性和效力的拟大麻素配体 (Lan et al., 1999)

  3. 分子相互作用研究:已经对该化合物与 CB1 大麻素受体的分子相互作用进行了研究,提供了对不同构象的能量稳定性及其与受体结合相关性的见解 (Shim et al., 2002)

代谢和结合分析

  1. 肝微粒体中的代谢:已经分析了包括该化合物在大鼠肝微粒体中的二芳基吡唑的体外代谢。该研究旨在表征代谢物并了解它们是否保留受体结合特性 (Zhang et al., 2005)

  2. SPECT 放射性配体的开发:已经报道了该化合物的碘-123 标记类似物的合成,目的是开发用于成像大麻素 CB1 受体的 SPECT(单光子发射计算机断层扫描)放射性配体 (Lan et al., 1996)

潜在治疗应用

  1. 大麻素受体拮抗作用:该化合物已因其拮抗大麻素作用的潜力而被研究,这在大麻素副作用有害的情况下可能具有治疗应用 (Hurst et al., 2006)

  2. 抗肥胖作用:一些研究探讨了 CB1 受体拮抗剂(包括该化合物)在饮食诱导肥胖小鼠中的抗肥胖作用。此类研究表明其在体重管理疗法中的潜在用途 (Hildebrandt et al., 2003)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide' involves the reaction of 2,4-dichlorobenzonitrile with 4-bromobenzaldehyde to form 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde. This intermediate is then reacted with piperidine and methylamine to form the final product.", "Starting Materials": [ "2,4-dichlorobenzonitrile", "4-bromobenzaldehyde", "piperidine", "methylamine" ], "Reaction": [ "Step 1: 2,4-dichlorobenzonitrile is reacted with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate and a solvent such as ethanol to form 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde.", "Step 2: The intermediate 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde is then reacted with piperidine and methylamine in the presence of a reducing agent such as sodium borohydride and a solvent such as methanol to form the final product 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide." ] }

CAS 编号

18232-63-5

分子式

C₂₂H₂₁BrCl₂N₄O

分子量

508.24

同义词

N-(Piperidin-1-yl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide;  5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。